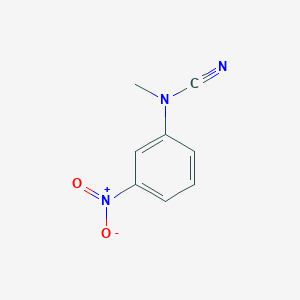

N-Methyl-3-nitrophenyl cyanamide

CAS No.:

Cat. No.: VC14009364

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N3O2 |

|---|---|

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | methyl-(3-nitrophenyl)cyanamide |

| Standard InChI | InChI=1S/C8H7N3O2/c1-10(6-9)7-3-2-4-8(5-7)11(12)13/h2-5H,1H3 |

| Standard InChI Key | OBLVNXUIGFKYBD-UHFFFAOYSA-N |

| Canonical SMILES | CN(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Methyl-3-nitrophenyl cyanamide belongs to the cyanamide class, featuring a methyl group attached to the nitrogen of a cyanamide moiety, which is further substituted at the para position of a 3-nitrophenyl ring. Its IUPAC name, methyl-(3-nitrophenyl)cyanamide, reflects this arrangement. The molecular formula C₈H₇N₃O₂ underscores the presence of a nitro group (-NO₂), a cyanamide (-NH-C≡N), and a methyl substituent, contributing to its distinct electronic and steric properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇N₃O₂ | |

| Molecular Weight | 177.16 g/mol | |

| IUPAC Name | methyl-(3-nitrophenyl)cyanamide | |

| Canonical SMILES | CN(C#N)C1=CC(=CC=C1)N+[O⁻] | |

| InChI Key | OBLVNXUIGFKYBD-UHFFFAOYSA-N |

Spectral and Electronic Features

The compound’s ultraviolet-visible (UV-Vis) spectrum is influenced by the nitro group’s strong electron-withdrawing effect, which shifts absorption maxima to longer wavelengths compared to unsubstituted cyanamides. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl group (δ ~3.3 ppm in ¹H NMR) and aromatic protons (δ ~7.5–8.5 ppm). The cyanamide moiety’s nitrile stretch appears near 2200 cm⁻¹ in infrared (IR) spectroscopy.

Synthesis and Reactivity

Chemical Reactivity

The compound’s reactivity is governed by two functional groups:

-

Nitro Group: Participates in electrophilic aromatic substitution and reduction reactions. For example, catalytic hydrogenation could reduce -NO₂ to -NH₂, altering the compound’s electronic properties.

-

Cyanamide Group: Acts as a nucleophile in cycloaddition reactions (e.g., Huisgen cycloaddition) and forms complexes with transition metals, enabling applications in coordination chemistry.

Applications in Research and Industry

Pharmaceutical Intermediate

Cyanamides are pivotal in synthesizing heterocyclic compounds, such as imidazoles and triazoles, which are core structures in antiviral and anticancer agents. The nitro group enhances binding affinity to biological targets, making N-methyl-3-nitrophenyl cyanamide a valuable precursor in drug discovery.

Material Science

The compound’s ability to form stable coordination complexes with metals like palladium and copper has implications for catalytic systems. For instance, palladium complexes derived from cyanamides are employed in cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological and Toxicological Considerations

Hazard Profile

While specific toxicological data for this compound are scarce, structural analogs such as methyl N-cyanoacetimidate (CAS 5652-84-6) exhibit corrosive properties (Risk Phrase R34: Causes burns) . Prudent handling practices—including the use of personal protective equipment (PPE) and ventilation—are recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume